An In-depth Technical Guide to the Molecular Structure and Properties of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime
An In-depth Technical Guide to the Molecular Structure and Properties of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime
This technical guide provides a comprehensive overview of the synthesis, molecular structure, and physicochemical properties of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the unique characteristics of pyrazole-based oximes.
Introduction
Heterocyclic compounds containing the pyrazole nucleus are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3] The incorporation of an oxime functional group can further enhance the pharmacological profile of these molecules, as oximes are known to exhibit a wide range of biological effects.[4][5] 2-(1H-Pyrazol-1-yl)benzaldehyde oxime combines these two important pharmacophores, making it a promising candidate for further investigation in drug discovery and a versatile ligand in coordination chemistry.[6][7]
This guide will delve into the synthetic pathways, detailed spectroscopic characterization, and predicted molecular geometry of this compound, providing a foundational understanding for future research and application.
Molecular Structure and Properties
The foundational precursor for our target molecule is 2-(1H-Pyrazol-1-yl)benzaldehyde. Key identifiers for this precursor are provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O | |
| Molecular Weight | 172.18 g/mol | |
| CAS Number | 138479-47-7 | |
| Appearance | Solid |
The structure of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime is characterized by a benzaldehyde core with a pyrazole ring attached at the 2-position and an oxime functional group replacing the aldehyde's carbonyl oxygen.
Caption: Molecular structure of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime.
The presence of the pyrazole and oxime moieties suggests the potential for E/Z isomerism around the C=N bond of the oxime. The electronic properties of the molecule will be influenced by the aromatic systems of both the benzene and pyrazole rings.
Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime
The synthesis of the title compound is a straightforward oximation reaction starting from the commercially available 2-(1H-Pyrazol-1-yl)benzaldehyde.
Experimental Protocol: Oximation of 2-(1H-Pyrazol-1-yl)benzaldehyde
This protocol is based on established methods for the synthesis of oximes from aldehydes.[8][9][10]
Materials:
-
2-(1H-Pyrazol-1-yl)benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A weak base (e.g., sodium acetate, sodium carbonate, or pyridine)[11]
-
Ethanol or Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 1 equivalent of 2-(1H-Pyrazol-1-yl)benzaldehyde in a minimal amount of ethanol or methanol.
-
Preparation of Hydroxylamine Solution: In a separate beaker, dissolve 1.1 to 1.5 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of a weak base in a small amount of water or ethanol.[11] The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.
-
Reaction: Add the hydroxylamine solution dropwise to the aldehyde solution with continuous stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion and Work-up: Once the reaction is complete (typically within 1-4 hours), the reaction mixture is concentrated under reduced pressure to remove the alcohol solvent.[11]
-
Extraction: The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Isolation and Purification: The solvent is removed by rotary evaporation to yield the crude product. The crude 2-(1H-Pyrazol-1-yl)benzaldehyde oxime can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure product.
Caption: Experimental workflow for the synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime.
Spectroscopic Characterization
The structural elucidation of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific experimental data for the title compound is not available, the following sections detail the expected spectroscopic signatures based on the analysis of its precursor and related oxime compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the protons of the benzaldehyde and pyrazole rings, as well as the oxime proton. The chemical shifts will be influenced by the electronic environment of each proton.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.2 | s | -CH=N- |
| ~7.9-7.4 | m | Aromatic protons (Benzene ring) |
| ~7.7 | d | Pyrazole H-5 |
| ~7.5 | d | Pyrazole H-3 |
| ~6.5 | t | Pyrazole H-4 |
| ~9.0 (broad) | s | N-OH |
Note: The chemical shift of the N-OH proton can be broad and its position may vary depending on the solvent and concentration.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | -C=N- |
| ~141 | Pyrazole C-5 |
| ~135-125 | Aromatic Carbons (Benzene ring) |
| ~127 | Pyrazole C-3 |
| ~108 | Pyrazole C-4 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Expected IR Spectroscopic Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Strong, Broad | O-H Stretch (Oxime) |
| ~3100 | Medium | C-H Stretch (Aromatic) |
| ~1640 | Medium | C=N Stretch (Oxime) |
| ~1600, ~1480 | Medium | C=C Stretch (Aromatic Rings) |
| ~950 | Strong | N-O Stretch |
The broad O-H stretching band is a characteristic feature of oximes and is due to hydrogen bonding. The C=N stretching frequency is also a key indicator of oxime formation.
Potential Applications
Given the known biological activities of pyrazole and oxime derivatives, 2-(1H-Pyrazol-1-yl)benzaldehyde oxime holds potential in several areas of research and development:
-
Drug Discovery: The compound could be screened for a variety of biological activities, including as an anticancer, antimicrobial, or anti-inflammatory agent.[2][4]
-
Coordination Chemistry: The nitrogen atoms of the pyrazole ring and the oxime group can act as coordination sites for metal ions, making it a potential ligand for the synthesis of novel metal complexes with catalytic or material applications.[6]
-
Synthetic Intermediate: This molecule can serve as a versatile building block for the synthesis of more complex heterocyclic systems.
Conclusion
This technical guide has provided a detailed theoretical framework for the synthesis, structure, and spectroscopic properties of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime. By leveraging established chemical principles and data from analogous compounds, a comprehensive profile of this novel molecule has been constructed. The information presented herein is intended to serve as a valuable resource for researchers and to stimulate further experimental investigation into the promising characteristics of this pyrazole-based oxime.
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